molecular formula C6H10NO4PS3 B231304 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione CAS No. 17702-76-0

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B231304
CAS No.: 17702-76-0
M. Wt: 287.3 g/mol
InChI Key: AVRCLFGJSYYCDL-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organophosphorus compound It is known for its unique structural features, which include a thiazolidine ring and a phosphinothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with dimethoxyphosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pesticides and herbicides due to its organophosphorus structure.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methidathion: Another organophosphorus compound with similar pesticidal properties.

    Dimethoate: Shares structural similarities and is used as an insecticide.

    Phosmet: An organophosphate with comparable applications in agriculture.

Uniqueness

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific applications and effects.

Properties

CAS No.

17702-76-0

Molecular Formula

C6H10NO4PS3

Molecular Weight

287.3 g/mol

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3

InChI Key

AVRCLFGJSYYCDL-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCN1C(=O)CSC1=O

Canonical SMILES

COP(=S)(OC)SCN1C(=O)CSC1=O

Origin of Product

United States

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